molecular formula C7H9NO4 B13663289 Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate

Cat. No.: B13663289
M. Wt: 171.15 g/mol
InChI Key: CHVZNPAURZUUMU-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be compared with other similar compounds such as:

  • Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
  • 3-Hydroxy-5-methylisoxazole
  • Ethyl 5-hydroxy-2-methylindole-3-carboxylate

Uniqueness

The presence of both a hydroxyl group and an ester group in this compound makes it unique compared to other isoxazole derivatives.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)12-8-6(5)9/h3H2,1-2H3,(H,8,9)

InChI Key

CHVZNPAURZUUMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ONC1=O)C

Origin of Product

United States

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